(2-Ethoxypyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Bone Disorders Treatment
The research led by Pelletier et al. (2009) explored small molecules for treating bone disorders, identifying a compound with a 2-aminopyrimidine template, similar to (2-Ethoxypyrimidin-4-yl)methanamine. This compound targeted the Wnt beta-catenin cellular messaging system and showed promise in increasing trabecular bone formation rate in rats (Pelletier et al., 2009).
Antitumor Activity
Károlyi et al. (2012) synthesized novel functionalized methanamines, including ferrocene-containing derivatives, by reacting precursor amines with various acylation agents. These compounds, structurally related to this compound, demonstrated significant antitumor activity against several human cancer cell lines (Károlyi et al., 2012).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, similar in structure to this compound, and screened them for anticonvulsant activity. They found that several compounds in this series exhibited significant seizures protection in various models, suggesting potential applications in epilepsy treatment (Pandey & Srivastava, 2011).
Antimicrobial Activities
Thomas, Adhikari, and Shetty (2010) developed a series of methanamine derivatives, structurally related to this compound, which showed moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests potential applications in developing new antimicrobial agents (Thomas, Adhikari & Shetty, 2010).
Antidepressant-like Activity
Sniecikowska et al. (2019) designed novel methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds, related to this compound, displayed promising antidepressant-like activity in rat models, suggesting potential use in treating depression (Sniecikowska et al., 2019).
Safety and Hazards
The safety information for “(2-Ethoxypyrimidin-4-yl)methanamine” indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
(2-ethoxypyrimidin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-9-4-3-6(5-8)10-7/h3-4H,2,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHQGPSFDVIYLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=N1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.